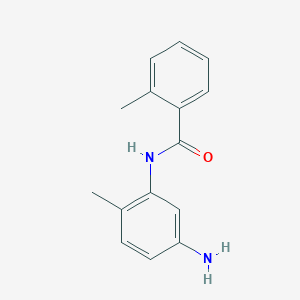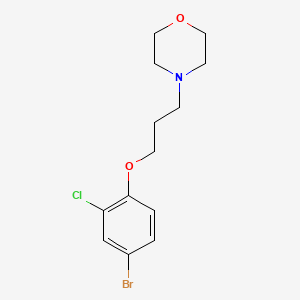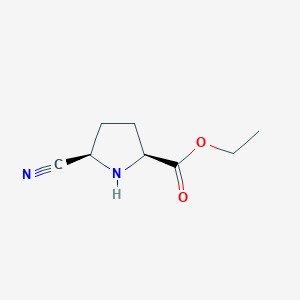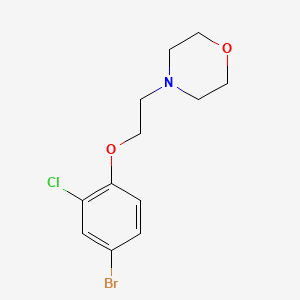
N-(5-amino-2-methylphenyl)-2-methylbenzamide
Descripción general
Descripción
“N-(5-amino-2-methylphenyl)-2-methylbenzamide” is a chemical compound with the molecular formula C16H15N5 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Chemical Reactions Analysis
The chemical reactions of “this compound” are influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighboring pyridyl rings of molecule A, and C—H…π interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.324 Da and a molecular formula of C16H15N5 .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
N-(5-amino-2-methylphenyl)-2-methylbenzamide and its derivatives have been explored for their anticonvulsant properties. For example, 4-aminobenzamides, which share structural similarities with this compound, have shown significant anticonvulsant effects in various models. These compounds were tested against seizures induced by electroshock and pentylenetetrazole in mice, with some demonstrating potent anticonvulsant activities comparable to those of established drugs like phenobarbital and phenytoin (Clark et al., 1984).
Insect Repellent Efficacy
Research into the behavioral and toxicological effects of certain benzamides, including DEET (N,N-diethyl-3-methylbenzamide), on insects such as Rhodnius prolixus, a vector for Chagas disease, has been conducted. These studies provide insights into how similar compounds, including this compound, might be utilized in developing new insect repellents. The research demonstrated the repellent's efficacy and highlighted its potential toxicological impacts, contributing to a better understanding of how these compounds interact with insect biology (Alzogaray, 2015).
Cancer Research
Some benzamides, such as 2-Chloro-5-nitro-N-phenylbenzamide (GW9662), have been studied for their potential as cancer chemopreventive agents due to their ability to antagonize PPAR-γ. These compounds, through their metabolic pathways and mutagenic activities, contribute to the understanding of how structurally related benzamides like this compound could be applied in cancer research or treatment strategies (Kapetanovic et al., 2012).
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. The research on these compounds, including their structure-activity relationships and efficacy in inhibiting HDAC, sheds light on the therapeutic potential of this compound in the context of cancer treatment and epigenetic regulation (Kiyokawa et al., 2010).
Safety and Hazards
Direcciones Futuras
The future directions for “N-(5-amino-2-methylphenyl)-2-methylbenzamide” could involve further exploration of its antimicrobial activities against clinically isolated strains . Additionally, its antioxidant activity could be determined by diphenylpicrylhydrazyl (DPPH) radical scavenging assay method .
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-3-4-6-13(10)15(18)17-14-9-12(16)8-7-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOHNMFYNHCQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine](/img/structure/B3137126.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine](/img/structure/B3137130.png)
![6-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3137138.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B3137140.png)




![[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B3137184.png)


